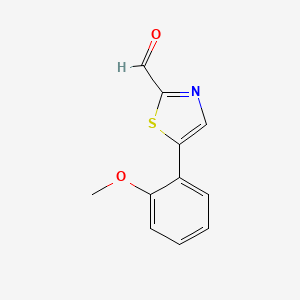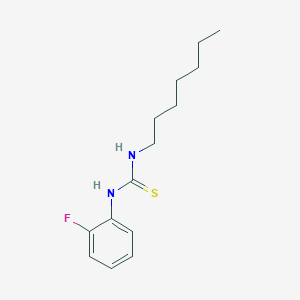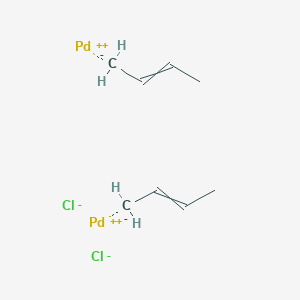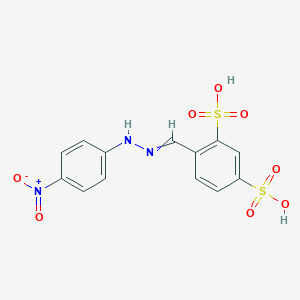![molecular formula C24H16Cl2N2O4 B15148210 Naphthalene-1,6-diyl bis[(4-chlorophenyl)carbamate]](/img/structure/B15148210.png)
Naphthalene-1,6-diyl bis[(4-chlorophenyl)carbamate]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Naphthalene-1,6-diyl bis[(4-chlorophenyl)carbamate] is an organic compound that belongs to the class of carbamates This compound is characterized by the presence of a naphthalene core substituted at the 1 and 6 positions with bis(4-chlorophenyl)carbamate groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Naphthalene-1,6-diyl bis[(4-chlorophenyl)carbamate] typically involves the reaction of naphthalene-1,6-diol with 4-chlorophenyl isocyanate. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of isocyanate. The general reaction scheme is as follows:
Starting Materials: Naphthalene-1,6-diol and 4-chlorophenyl isocyanate.
Reaction Conditions: The reaction is conducted in an inert atmosphere, typically using a solvent such as dichloromethane or toluene. The temperature is maintained at room temperature to slightly elevated temperatures (25-50°C).
Procedure: Naphthalene-1,6-diol is dissolved in the solvent, and 4-chlorophenyl isocyanate is added dropwise with continuous stirring. The reaction mixture is then stirred for several hours until the completion of the reaction, which is monitored by thin-layer chromatography (TLC).
Purification: The product is purified by recrystallization or column chromatography to obtain pure Naphthalene-1,6-diyl bis[(4-chlorophenyl)carbamate].
Industrial Production Methods
Industrial production of Naphthalene-1,6-diyl bis[(4-chlorophenyl)carbamate] follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction parameters precisely. The purification steps may involve more advanced techniques such as high-performance liquid chromatography (HPLC) to ensure high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Naphthalene-1,6-diyl bis[(4-chlorophenyl)carbamate] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidizing conditions, leading to the formation of naphthalene-1,6-dione derivatives.
Reduction: Reduction reactions can convert the carbamate groups into corresponding amines.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) in acidic medium.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation.
Major Products
Oxidation: Naphthalene-1,6-dione derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
Naphthalene-1,6-diyl bis[(4-chlorophenyl)carbamate] has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Naphthalene-1,6-diyl bis[(4-chlorophenyl)carbamate] involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact molecular pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Bis-1,4-(4-methoxybenzenesulfonamidyl)naphthalene
- Naphthalene-2,6-diyl bis(4-methylbenzenesulfonate)
- Naphthalene-1,4-diyl bis(4-methoxybenzenesulfonamide)
Uniqueness
Naphthalene-1,6-diyl bis[(4-chlorophenyl)carbamate] is unique due to its specific substitution pattern and the presence of 4-chlorophenyl carbamate groups. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Formule moléculaire |
C24H16Cl2N2O4 |
|---|---|
Poids moléculaire |
467.3 g/mol |
Nom IUPAC |
[5-[(4-chlorophenyl)carbamoyloxy]naphthalen-2-yl] N-(4-chlorophenyl)carbamate |
InChI |
InChI=1S/C24H16Cl2N2O4/c25-16-4-8-18(9-5-16)27-23(29)31-20-12-13-21-15(14-20)2-1-3-22(21)32-24(30)28-19-10-6-17(26)7-11-19/h1-14H,(H,27,29)(H,28,30) |
Clé InChI |
DVLKGFGCZYQSJT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CC(=C2)OC(=O)NC3=CC=C(C=C3)Cl)C(=C1)OC(=O)NC4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(3-nitrophenyl)carbonyl]biphenyl-4-carbohydrazide](/img/structure/B15148127.png)
![2-[(1E)-2-(3,5-Dimethoxyphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B15148138.png)
![2-(2,4-difluorobenzene-6-id-1-yl)-5-(trifluoromethyl)pyridine;iridium;4-(trifluoromethyl)-2-[4-(trifluoromethyl)pyridin-1-id-2-ylidene]pyridin-1-ide;hexafluorophosphate](/img/structure/B15148157.png)

![N-[6-(3-Fluorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B15148175.png)
![1,7,7-Trimethyl-bicyclo[2.2.1]heptan-2-one o-(3-chloro-benzyl)-oxime](/img/structure/B15148180.png)

![2-phenyl-4-(trifluoromethyl)-9H-pyrido[2,3-b]indole](/img/structure/B15148191.png)
![1-{[(E)-2-Phenylvinyl]sulfonyl}piperidine-4-carboxylic acid](/img/structure/B15148193.png)

![1,1'-Ethane-1,2-diylbis[1-benzyl-3-(4-chlorophenyl)urea]](/img/structure/B15148203.png)

![2-({[2-(2,3-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)-5-hydroxybenzoic acid](/img/structure/B15148218.png)
![2-{3-[2-(Naphthalen-2-yloxy)-acetylamino]-benzoylamino}-benzoic acid](/img/structure/B15148222.png)
